molecular formula C14H14N2O2 B3144852 Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate CAS No. 562086-30-0

Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate

Cat. No.: B3144852
CAS No.: 562086-30-0
M. Wt: 242.27 g/mol
InChI Key: ZCWQDYBOFKSIGM-UHFFFAOYSA-N
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Description

Role of 2,2'-Bipyridine Scaffolds in Transition Metal Complexation

The 2,2'-bipyridine (bpy) scaffold serves as a privileged ligand due to its ability to form stable octahedral complexes with diverse transition metals. Its bidentate coordination mode arises from the cis-conformational arrangement of nitrogen donors, enabling chelation with minimal strain. The cumulative stability constants ($$ \beta3 $$) for tris(bpy) complexes, such as $$[Fe(bpy)3]^{2+}$$, often exceed those of analogous pyridine systems by several orders of magnitude, as shown in Table 1.

Table 1: Stability Constants ($$ \log \beta_3 $$) for Tris-Ligand Complexes

Ligand $$ \log \beta_3 $$ (Fe²⁺) $$ \log \beta_3 $$ (Ru²⁺)
2,2'-bpy 17.5 24.8
1,10-phen 21.3 29.1
Pyridine 4.7 8.9

This stability stems from synergistic $$ \pi $$-backbonding and ligand field stabilization, particularly in low-spin d⁶ metals like Ru(II) and Ir(III). The rigidity of the bpy framework also suppresses non-radiative decay pathways, making it indispensable in photoluminescent applications. For instance, cyclometalated Ir(bpy)₃ derivatives exhibit quantum yields exceeding 0.7 in solid-state emissions, a feat attributed to the ligand’s conjugated $$ \pi $$-system.

Strategic Importance of Methyl and Carboxylate Substituents in Ligand Design

Functionalization of the bpy scaffold with methyl and carboxylate groups introduces steric and electronic perturbations that fine-tune metal-ligand interactions. Methyl substituents at the 6,6' positions create a steric shield around the metal center, mitigating intermolecular quenching in luminescent complexes. Density functional theory (DFT) calculations reveal that electron-donating methyl groups raise the highest occupied molecular orbital (HOMO) energy by 0.3–0.5 eV, while the electron-withdrawing carboxylate ester at the 4 position lowers the lowest unoccupied molecular orbital (LUMO) by 0.8 eV. This orbital engineering narrows the HOMO-LUMO gap ($$ \Delta E $$) from 4.2 eV in pristine bpy to 3.6 eV in the substituted derivative, enhancing visible-light absorption (Table 2).

Table 2: Substituent Effects on Bpy Electronic Properties

Substituent Position $$ E_{\text{HOMO}} $$ (eV) $$ E_{\text{LUMO}} $$ (eV) $$ \Delta E $$ (eV)
None -6.1 -1.9 4.2
6,6'-Me, 4-COOMe -5.8 -2.2 3.6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-6-(6-methylpyridin-2-yl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-4-6-12(15-9)13-8-11(14(17)18-3)7-10(2)16-13/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWQDYBOFKSIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can be synthesized through several methods. One common approach involves the homocoupling of 6-bromopicoline in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the synthesis of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure maximum efficiency and yield. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced bipyridine derivatives.

    Substitution: Formation of substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate is an organic compound in the bipyridine family, characterized by two pyridine rings connected by a single bond, with methyl groups at the 6 and 6’ positions and a carboxylate group at the 4 position. It acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Scientific Research Applications

Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate has found use in chemistry, biology, medicine, and industry.

Chemistry Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate is used as a ligand in coordination chemistry to form complexes with metal ions such as palladium, platinum, copper, cobalt, and zinc.

Biology It is used in the study of metalloenzymes and metalloproteins because it can mimic the coordination environment of metal centers in biological systems.

Medicine This compound is investigated for potential use in drug delivery systems and as a building block for synthesizing pharmaceutical compounds.

Industry Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate is utilized in developing catalysts for industrial processes, including polymerization and hydrogenation reactions. It is also used to develop dye-sensitized solar cells and other electronic devices due to its favorable electronic properties.

Types of Reactions

Methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are pyridine N-oxides.
  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. This leads to the formation of reduced bipyridine derivatives.
  • Substitution: The methyl and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions. This forms substituted bipyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of methyl 6,6’-dimethyl-[2,2’-bipyridine]-4-carboxylate primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic and redox reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate, we compare it with structurally related bipyridine derivatives, focusing on substituent effects, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 6,6'-Me; 4-COOMe Ester C₁₄H₁₄N₂O₂ 242.27 DSC dyes, metal coordination
Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate 6,6'-Me; 4,4'-COOMe Di-ester C₁₆H₁₆N₂O₄ 300.31 Chelating ligands, materials science
((6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-diyl)bis(4,1-phenylene))bis(phosphonic acid) 6,6'-Me; 4,4'-Ph-Phosphonic acid Phosphonic acid C₃₄H₃₂N₂O₆P₂ 666.57 Anchoring ligands in DSCs
4,4′-Dibromo-6,6′-dimethyl-2,2′-bipyridine 6,6'-Me; 4,4'-Br Bromine C₁₂H₁₀Br₂N₂ 342.03 Halogenated intermediates in synthesis
6,6'-Dihydroxamic-2,2'-bipyridine 6,6'-NHOH Hydroxamic acid C₁₀H₁₀N₄O₂ 218.21 Fe(II)/Fe(III) chelation, medicinal chemistry
Ethyl 6,6''-dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylate 6,6''-Me; 4'-COOEt Ester (terpyridine) C₂₃H₂₁N₃O₂ 371.43 Luminescent complexes, catalysis

Key Comparisons

Substituent Position and Electronic Effects

  • Methyl 6,6'-dimethyl... : The 6,6'-methyl groups are electron-donating, while the 4-carboxylate ester is electron-withdrawing. This combination balances steric bulk and electronic modulation, making it suitable for stable metal coordination .
  • Phosphonic Acid Derivatives : Compounds like ((6,6'-dimethyl-[2,2'-bipyridine]-4,4'-diyl)bis(phosphonic acid)) exhibit stronger anchoring to metal oxide surfaces (e.g., TiO₂) in DSCs compared to carboxylate esters, enhancing device efficiency .
  • Brominated Analogues : 4,4′-Dibromo-6,6′-dimethyl-2,2′-bipyridine (electron-withdrawing Br) has distinct reactivity in cross-coupling reactions, contrasting with the ester’s hydrolytic sensitivity .

Steric and Coordination Properties

  • The 6,6'-methyl groups in Methyl 6,6'-dimethyl... create a steric environment that stabilizes tetrahedral or distorted octahedral geometries in copper(I) complexes, as seen in [Cu(P^P)(N^N)]⁺ systems .
  • In contrast, terpyridine derivatives (e.g., Ethyl 6,6''-dimethyl-terpyridine-4'-carboxylate) provide three binding sites, enabling stronger chelation with transition metals like Ru(II) for photoluminescent applications .

Applications in Energy Materials Methyl 6,6'-dimethyl... is less effective as a DSC anchor compared to phosphonic acid derivatives (e.g., compound 2 in ), which exhibit superior surface adhesion and charge transfer .

Synthetic Accessibility

  • Methyl 6,6'-dimethyl... is synthesized via esterification of carboxylated precursors, whereas phosphonic acid anchors require more complex phosphorylation steps .
  • Brominated analogues () are intermediates for further functionalization via Suzuki-Miyaura couplings, unlike the ester, which is typically used as an end product .

Biological Activity

Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate (MDMBC) is a compound derived from the bipyridine family, which has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activity of MDMBC, with a focus on its antimicrobial properties and its role in various biological systems.

Synthesis and Structural Characterization

MDMBC can be synthesized through various chemical pathways involving bipyridine derivatives. The synthesis typically involves the reaction of 6,6'-dimethyl-2,2'-bipyridine with carboxylic acid derivatives under specific conditions to yield the methyl ester form. Characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of MDMBC and related bipyridine compounds against various bacterial and fungal strains. The following table summarizes key findings regarding the antimicrobial efficacy of MDMBC:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1264

The results indicate that MDMBC exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs. The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

  • Antimicrobial Evaluation : A study published in Scientific Reports investigated the antimicrobial efficacy of various metal complexes formed with MDMBC as a ligand. The study found that complexes with cadmium showed enhanced activity compared to the free ligand, suggesting that metal coordination can significantly influence biological activity .
  • Mechanistic Insights : Research has indicated that MDMBC can inhibit specific enzymes involved in bacterial metabolism, which could explain its effectiveness against certain pathogens. For instance, inhibition assays demonstrated that MDMBC interferes with enzyme activities critical for bacterial survival .
  • In Vivo Studies : In vivo studies conducted on animal models revealed promising results for MDMBC in reducing infection rates caused by resistant strains of bacteria. These studies highlighted its potential application in treating infections where conventional antibiotics fail .

Q & A

Basic: What are effective synthesis strategies for Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate and its derivatives?

Answer:
The synthesis of this compound derivatives typically involves multi-step procedures. Improved routes include:

  • Oxidation of pre-functionalized bipyridines : For example, 6,6'-dimethyl-2,2'-bipyridine can be oxidized to its dicarboxylic acid derivative using strong oxidizing agents like KMnO₄ under controlled conditions. Subsequent esterification with methanol yields the methyl ester .
  • Suzuki coupling : For sterically crowded analogs, Suzuki cross-coupling of halogenated bipyridines (e.g., 6,6'-dibromo-2,2'-bipyridine) with boronic acids introduces substituents like mesityl groups, enabling tailored steric effects .
  • Hydroxamic acid functionalization : Novel ligands like 6,6'-dihydroxamic-2,2'-bipyridine are synthesized via carbothioamide intermediates, optimized for iron chelation .

Basic: How does methyl substitution at the 6,6' positions influence coordination chemistry?

Answer:
The 6,6'-dimethyl groups exert steric and electronic effects :

  • Steric hindrance : The methyl groups restrict ligand flexibility, stabilizing specific coordination geometries (e.g., distorted octahedral or square-planar) in metal complexes. This enhances selectivity in catalytic reactions like alkene cyclotrimerization .
  • Electronic modulation : Methyl groups donate electron density via inductive effects, altering redox potentials of metal centers. For example, Cu(I) complexes with 6,6'-dimethyl-bipyridine ligands show tunable electrochemical reversibility in cyclic voltammetry .

Advanced: How can computational methods predict redox behavior in metal complexes of this ligand?

Answer:
Density Functional Theory (DFT) studies coupled with experimental validation (e.g., cyclic voltammetry) are critical:

  • Redox potential tuning : DFT calculations on [Cu(2,2′-S-bpy)₂]⁺ complexes (S = 0–100% methyl substitution) reveal a linear correlation (R² = 0.997) between methyl substitution percentage and half-wave potential (E₁/₂). Higher substitution increases steric bulk, stabilizing Cu(I) and lowering oxidation potential .
  • Reactivity prediction : Thermodynamic calculations for reactions with t-BuOOH show that partial methyl substitution (50%) lowers activation barriers for Cu-OOH intermediate formation compared to fully substituted ligands .

Advanced: How do substituents at non-methyl positions (e.g., 4,4') modify catalytic activity?

Answer:
Substituents at 4,4' positions enable electronic fine-tuning:

  • Electron-withdrawing groups (EWGs) : Carboxylic acid or phosphonate groups at 4,4' positions enhance ligand lability, accelerating metal-centered reactions. For example, Ru-bda (bda = 2,2'-bipyridine-6,6'-dicarboxylic acid) complexes exhibit rapid water oxidation due to labile carboxylate groups .
  • Electron-donating groups (EDGs) : Methoxy or amino groups increase electron density at the metal center, improving catalytic efficiency in oxidative Heck reactions with Pd(II) .

Advanced: How does steric bulk from methyl groups affect catalytic mechanisms?

Answer:
Steric effects dictate substrate accessibility and transition-state stabilization :

  • Epoxidation : Mo(VI) complexes with 6,6'-dimethyl-bipyridine ligands show high selectivity for cyclooctene epoxidation due to steric shielding of the metal center, preventing side reactions .
  • Alkyne cyclotrimerization : Ru complexes with methyl-substituted ligands favor linear regioselectivity by restricting alkyne coordination geometry .

Basic: What characterization techniques are essential for analyzing these complexes?

Answer:
Key methods include:

  • X-ray crystallography : Resolves coordination geometry and steric interactions (e.g., bond angles between methyl groups and metal centers) .
  • Cyclic voltammetry : Quantifies redox potentials and reversibility, correlating with methyl substitution levels .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for catalysts operating under high-temperature conditions .

Advanced: What strategies optimize ligand design for iron chelation?

Answer:
Hydroxamic acid derivatives (e.g., 6,6'-dihydroxamic-2,2'-bipyridine) are optimized for Fe(III) binding:

  • Synthesis : Carbothioamide intermediates are hydrolyzed to hydroxamic acids, enhancing affinity for Fe(III) via bidentate coordination .
  • Applications : These ligands are explored as siderophores for treating iron overload or deficiency, leveraging their high stability constants (log β > 30) .

Advanced: How does ligand structure influence selectivity in alkene cyclotrimerization?

Answer:
Steric and electronic profiles dictate regioselectivity:

  • Ru-based catalysts : 6,6'-dimethyl-bipyridine ligands enforce a trigonal prismatic geometry, favoring linear alkyne trimerization over branched products. Methyl groups prevent undesired π-π stacking, enhancing turnover frequency .
  • Co-catalyst synergy : Additives like AgSbF₆ improve catalytic activity by abstracting halides, while methyl groups stabilize the active Ru species .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate
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Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate

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